Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate
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Overview
Description
Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate is a synthetic organic compound that belongs to the class of benzoate esters. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetylamino group, and an amino group attached to a methyl-substituted benzene ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The amino group is acetylated using acetic anhydride to form the acetylamino derivative.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a strong acid catalyst to yield this compound.
Chemical Reactions Analysis
Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group back to an amino group.
Substitution: The amino and acetylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, acetic anhydride, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate is not fully understood, but it is believed to involve interactions with specific molecular targets such as sodium ion channels in nerve cells. By binding to these channels, the compound can inhibit the conduction of nerve impulses, leading to its anesthetic effects .
Comparison with Similar Compounds
Ethyl 4-(acetylamino)-3-amino-5-methylbenzoate can be compared to other similar compounds such as benzocaine, procaine, and tetracaine. These compounds share structural similarities, including the presence of an ester group and an amino group attached to a benzene ring. this compound is unique due to its specific substitution pattern and the presence of both acetylamino and amino groups .
Similar Compounds
- Benzocaine
- Procaine
- Tetracaine
- Acetamidofibrate
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 4-acetamido-3-amino-5-methylbenzoate |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(16)9-5-7(2)11(10(13)6-9)14-8(3)15/h5-6H,4,13H2,1-3H3,(H,14,15) |
InChI Key |
RIKCWFCAOFHBNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)NC(=O)C)N |
Origin of Product |
United States |
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